![molecular formula C23H26N4O8 B1261584 (2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate
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Description
Isonocardicin C dizwitterion is an alpha-amino acid zwitterion resulting from a transfer of two protons from the carboxy groups to the amino groups of isonocardicin C; major species at pH 7.3. It is a tautomer of an isonocardicin C.
Scientific Research Applications
Synthesis Techniques
A study by Moon and Huh (1991) reported methods for the synthesis of optically pure derivatives of a similar compound, emphasizing its potential in synthesizing aminopeptidase inhibitors (Moon & Huh, 1991).
Antimicrobial and Antifungal Activities
Mickevičienė et al. (2015) explored derivatives of a related compound, showing good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Potential in Cancer Treatment
Basu Baul et al. (2009) described amino acetate functionalized Schiff base organotin(IV) complexes derived from similar compounds, which showed significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Role in Biosynthesis
Offenzeller et al. (1993) and (1996) provided insights into the biosynthesis of a closely related amino acid, highlighting the biochemical pathways and intermediates involved in the process (Offenzeller et al., 1993), (Offenzeller et al., 1996).
Antimitotic Agents
Temple and Rener (1992) investigated chiral isomers of a similar compound as antimitotic agents, providing valuable information on their biological activity and potential in cancer research (Temple & Rener, 1992).
Enzymatic Analysis
Further, Rao et al. (2007) synthesized enantiopure compounds from a similar structure, offering potential application as rigid dipeptide mimics in peptide conformation-activity relationships (Rao et al., 2007).
properties
Product Name |
(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate |
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Molecular Formula |
C23H26N4O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-4-[4-[(1R)-1-azaniumyl-2-[[(3S)-1-[(R)-carboxylato-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoate |
InChI |
InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)/t16-,17-,18+,19+/m0/s1 |
InChI Key |
CWTCWGGPTVMMLT-INDMIFKZSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)[C@@H](C3=CC=C(C=C3)OCC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])[NH3+])[NH3+] |
Origin of Product |
United States |
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